molecular formula C8H5I3O2 B2512751 Methyl 2,3,5-triiodobenzoate CAS No. 15396-41-5

Methyl 2,3,5-triiodobenzoate

Cat. No.: B2512751
CAS No.: 15396-41-5
M. Wt: 513.839
InChI Key: XCUGOAJCSATKNE-UHFFFAOYSA-N
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Description

Methyl 2,3,5-triiodobenzoate is an organic compound with the molecular formula C8H5I3O2 and a molecular weight of 513.84 g/mol . It is a derivative of benzoic acid, where three iodine atoms are substituted at the 2, 3, and 5 positions, and the carboxyl group is esterified with a methyl group. This compound is known for its high iodine content, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,5-triiodobenzoate can be synthesized through the esterification of 2,3,5-triiodobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,5-triiodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer iodine atoms.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce partially deiodinated compounds.

Scientific Research Applications

Methyl 2,3,5-triiodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,3,5-triiodobenzoate involves its interaction with biological molecules through its iodine atoms. The compound can generate reactive oxygen species (ROS) in cells, leading to oxidative stress and cell death. This property is particularly useful in its application as a contrast agent and in cancer research . The molecular targets include cellular proteins and DNA, which are affected by the oxidative stress induced by the compound.

Comparison with Similar Compounds

    2,3,5-Triiodobenzoic Acid: The parent compound from which methyl 2,3,5-triiodobenzoate is derived.

    2,4,6-Triiodobenzoic Acid: Another iodine-substituted benzoic acid with different substitution positions.

    Methyl 3,5-diiodobenzoate: A similar ester with two iodine atoms instead of three.

Uniqueness: this compound is unique due to its specific iodine substitution pattern, which imparts distinct chemical and physical properties. Its high iodine content makes it particularly valuable in applications requiring radiopacity and radiolabeling .

Biological Activity

Methyl 2,3,5-triiodobenzoate (also known as methyl TIBA) is a derivative of 2,3,5-triiodobenzoic acid (TIBA), which has garnered attention for its biological activities, particularly in cancer research and plant physiology. This article reviews the biological activity of methyl TIBA, focusing on its antitumor properties, effects on reactive oxygen species (ROS), and potential applications in agriculture.

  • Molecular Formula : C₉H₈I₃O₂
  • Molecular Weight : 499.81 g/mol
  • Melting Point : 220-222 °C
  • Boiling Point : 456.7 °C at 760 mmHg

Antitumor Activity

Methyl TIBA exhibits significant antitumor activity, particularly against non-small cell lung cancer and chronic myeloid leukemia. Studies have shown that methyl TIBA induces cell death in a dose-dependent manner by increasing oxidative stress through ROS generation.

Key Findings from Research

  • Cell Viability and Cytotoxicity :
    • The MTT assay demonstrated that methyl TIBA significantly reduces cell viability in H460 (lung cancer) and K562 (leukemia) cell lines, with viability dropping to 20% at high concentrations.
    • In contrast, normal renal epithelial cells (VERO) showed only a minor reduction in viability (70%) at the highest concentration tested .
  • Mechanism of Action :
    • Methyl TIBA's mechanism involves the induction of ROS, leading to apoptosis in tumor cells. The use of antioxidants like N-acetyl-cysteine (NAC) mitigated this effect, suggesting a direct link between oxidative stress and cytotoxicity .
  • DNA Fragmentation :
    • Analysis revealed higher DNA fragmentation in tumor cells compared to normal cells, indicating a greater level of apoptosis induced by methyl TIBA .

Effects on Reactive Oxygen Species (ROS)

The relationship between methyl TIBA and ROS is crucial for understanding its biological activity. Increased ROS levels are associated with various cellular stress responses and can lead to apoptosis in cancer cells.

  • Research Observations :
    • The generation of ROS was confirmed using the H₂DCFDA fluorescent probe, which indicated that treatment with methyl TIBA significantly elevated ROS levels in tumor cell lines compared to controls .

Agricultural Applications

Beyond its antitumor properties, methyl TIBA is also recognized for its role as an auxin transport inhibitor in plants. It has been used to enhance seed yield in legumes by modulating growth responses.

Case Study: Seed Yield Enhancement

  • Application Method :
    • Methyl TIBA can be applied to soil in conjunction with fertilizers to improve seed yield while minimizing adverse morphological effects on plants .
  • Effectiveness :
    • Studies have shown that applying methyl TIBA can increase seed yield by enhancing the growth vigor of crops such as soybeans and peas without causing significant morphological changes .

Summary of Biological Activities

Activity TypeEffectMechanism
AntitumorReduces cell viability in cancer cellsInduces ROS generation leading to apoptosis
CytotoxicityHigher toxicity in tumor cells compared to normal cellsDNA fragmentation and oxidative stress
AgriculturalEnhances seed yieldAuxin transport inhibition

Properties

IUPAC Name

methyl 2,3,5-triiodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5I3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUGOAJCSATKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5I3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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